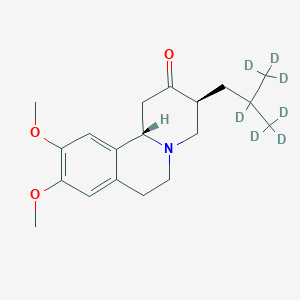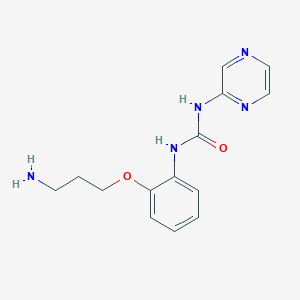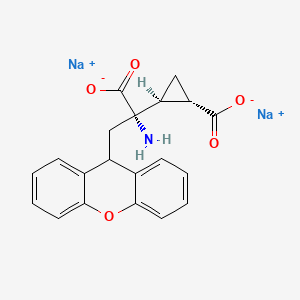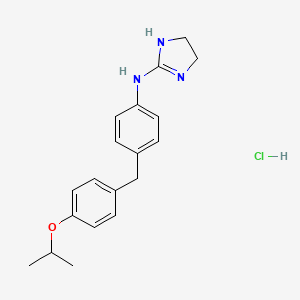
Tetrabenazine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuterated tetrabenazine .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Tetrabenazine, recognized for its dopamine depleting effect, is used in Huntington’s disease treatment. Its mechanism involves inhibiting vesicular monoamine transporter type 2, critical for neurotransmitter transportation in neuronal cells. This has propelled research into prodrug design and metabolite drug discovery. Moreover, the synthesis of enantiomerically pure tetrabenazine and its derivatives, like valbenazine and deutetrabenazine, have gained FDA approval. Radioisotopically labeled tetrabenazine aids in early Parkinson’s disease diagnosis, a result of advances in synthetic methods for efficient and asymmetric synthesis of tetrabenazine (Paek, 2020).
Clinical Efficacy in Movement Disorders
Extensive research has demonstrated tetrabenazine's efficacy in treating various hyperkinetic movement disorders. It has shown effectiveness in conditions like chorea associated with Huntington's disease, Tourette's syndrome, and other movement disorders. Its role in improving dystonia symptoms, particularly in pediatric cases, has been highlighted in several studies. These findings indicate the broad applicability of tetrabenazine across different movement disorders, offering potential therapeutic benefits (Kenney & Jankovic, 2006), (Chen et al., 2012).
Pharmacological Studies
In-depth pharmacological studies have been conducted to understand tetrabenazine's mechanisms and effects. These studies involve examining its pharmacokinetics and pharmacodynamics, providing valuable insights into its therapeutic potentials beyond Huntington's chorea. This research underscores the drug's unique action as a pre-synaptic dopamine depletor, suggesting advantages over dopamine receptor blocking drugs and potential applications in other hyperkinetic movement disorders (Jimenez-Shahed & Jankovic, 2013).
Advancements in Analytical Methods
Advancements in analytical methods, such as the development of liquid chromatography-tandem mass spectrometric assays for quantifying tetrabenazine and its metabolites in human plasma, have facilitated pharmacokinetic studies. This has enabled a more detailed understanding of the drug's behavior in the human body, aiding in the optimization of dosages and treatment regimes (Derangula et al., 2013).
Propiedades
Fórmula molecular |
C19H20D7NO3 |
|---|---|
Peso molecular |
324.47 |
Nombre IUPAC |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Sinónimos |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)